

# An In-depth Technical Guide to Amino-PEG7-amine: Properties, Applications, and Protocols

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## Compound of Interest

Compound Name: Amino-PEG7-amine

Cat. No.: B605469

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG7-amine** (CAS Number: 332941-25-0), a homobifunctional crosslinker widely utilized in bioconjugation, PEGylation, and drug delivery systems. This document details its chemical and physical properties, lists key suppliers, and provides representative experimental protocols for its application in research and development.

## Core Properties and Specifications

**Amino-PEG7-amine** is a hydrophilic polyethylene glycol (PEG) linker containing two primary amine groups at each end of a seven-unit PEG chain. This structure allows for the covalent conjugation of two molecules, making it an invaluable tool for creating well-defined bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate while reducing potential immunogenicity.

Table 1: Chemical and Physical Properties of **Amino-PEG7-amine**

Property	Value
CAS Number	332941-25-0
Molecular Formula	C16H36N2O7
Molecular Weight	368.47 g/mol [1]
Appearance	Colorless or light yellow oil[1]
Purity	Typically ≥95%
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage Conditions	-20°C[2]

## Key Applications in Research and Drug Development

The bifunctional nature of **Amino-PEG7-amine** makes it a versatile reagent in several scientific disciplines:

- **Bioconjugation:** The primary amine groups readily react with various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This allows for the crosslinking of proteins, peptides, and other biomolecules.
- **PEGylation:** The introduction of the PEG spacer can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can increase the hydrodynamic radius of a drug, reducing its renal clearance and extending its circulation half-life. It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.
- **Drug Delivery:** **Amino-PEG7-amine** can be used as a linker to conjugate drugs to targeting moieties, such as antibodies or peptides, to create targeted drug delivery systems like antibody-drug conjugates (ADCs). It can also be used to functionalize nanoparticles and liposomes for drug encapsulation and delivery.

## Supplier Information

A variety of chemical suppliers offer **Amino-PEG7-amine** for research and development purposes. The following table lists some of the key suppliers.

Table 2: Prominent Suppliers of **Amino-PEG7-amine**

Supplier	Website
BroadPharm	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
Chem-Impex	--INVALID-LINK--
Conju-Probe	--INVALID-LINK--
DC Chemicals	--INVALID-LINK--

## Experimental Protocols

The following are representative protocols for the use of **Amino-PEG7-amine** in bioconjugation reactions. These should be considered as starting points and may require optimization for specific applications.

### Protocol 1: Amide Coupling of Amino-PEG7-amine to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group with EDC and NHS to form a reactive NHS ester, which then readily reacts with the primary amines of **Amino-PEG7-amine**.

Materials:

- Carboxylic acid-containing molecule
- **Amino-PEG7-amine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

#### Procedure:

- Preparation of Reagents:
  - Dissolve the carboxylic acid-containing molecule in Activation Buffer.
  - Dissolve **Amino-PEG7-amine** in Coupling Buffer.
  - Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
- Activation of Carboxylic Acid:
  - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the carboxylic acid solution.
  - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation Reaction:
  - Add the activated carboxylic acid solution to the **Amino-PEG7-amine** solution. A 10- to 20-fold molar excess of the activated molecule to **Amino-PEG7-amine** is a common starting point.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:

- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.
- Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
- Purification:
  - Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

## Protocol 2: Reaction of Amino-PEG7-amine with an NHS Ester-Activated Molecule

This protocol is a more direct approach when starting with a pre-activated NHS ester.

Materials:

- NHS ester-activated molecule
- **Amino-PEG7-amine**
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

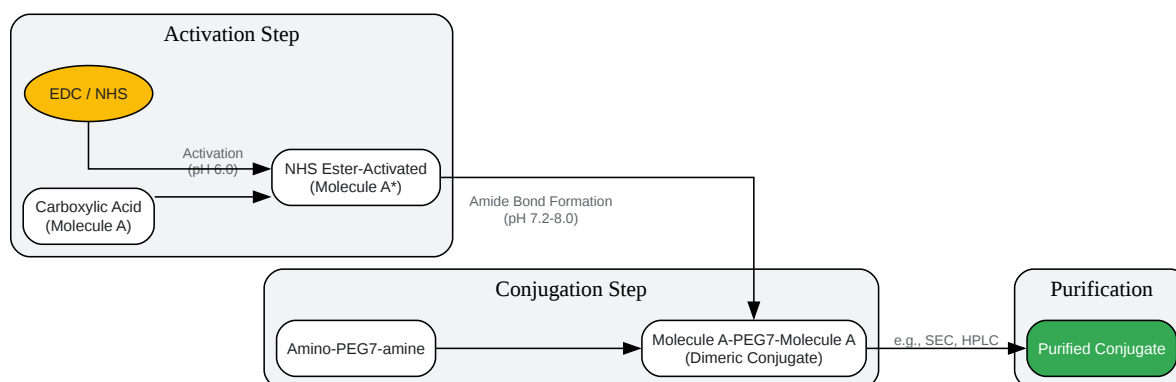
Procedure:

- Preparation of Reagents:
  - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
  - Dissolve **Amino-PEG7-amine** in Coupling Buffer.
- Conjugation Reaction:
  - Add the NHS ester solution to the **Amino-PEG7-amine** solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.
  - Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
- Purification:
  - Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

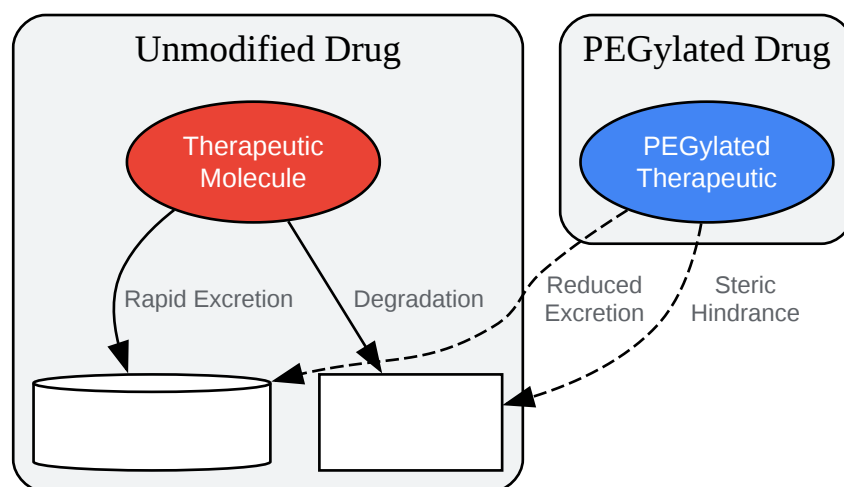
## Visualizing Workflows and Concepts

The following diagrams illustrate a typical experimental workflow and a key concept related to the application of **Amino-PEG7-amine**.



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Caption: Workflow for homobifunctional crosslinking using **Amino-PEG7-amine**.



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Caption: Conceptual diagram of PEGylation benefits for a therapeutic molecule.

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## References

- 1. Amino-PEG7-amine - Conju-Probe: Enable Bioconjugation [[conju-probe.com](http://conju-probe.com)]
- 2. Amino-PEG7-amine, 332941-25-0 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
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